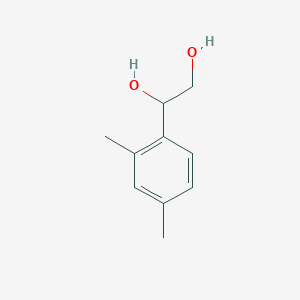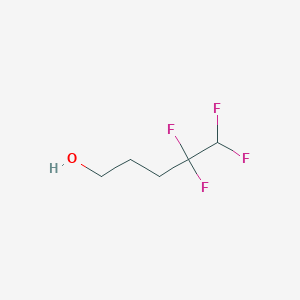![molecular formula C13H19NO3S2 B13188850 Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate](/img/structure/B13188850.png)
Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate is a synthetic compound with a molecular formula of C₁₃H₁₉NO₃S₂ and a molecular weight of 301.42 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of thiophene derivatives, including Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include phosphorus pentasulfide (P₄S₁₀) for sulfurization and thioglycolic acid derivatives for condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include aminothiophene derivatives and other substituted thiophenes .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, thiophene derivatives are known for their anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer properties . Additionally, thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate can be compared with other thiophene derivatives such as suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . These compounds share a common thiophene nucleus but differ in their specific substituents and pharmacological properties. The unique structure of this compound contributes to its distinct chemical and biological activities .
Conclusion
This compound is a versatile compound with diverse applications in scientific research and industry. Its synthesis involves well-established methods, and it undergoes various chemical reactions that contribute to its unique properties. The compound’s potential in medicinal chemistry and material science highlights its importance in ongoing research and development efforts.
Eigenschaften
Molekularformel |
C13H19NO3S2 |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
methyl 3-[di(propan-2-yl)carbamoylsulfanyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H19NO3S2/c1-8(2)14(9(3)4)13(16)19-10-6-7-18-11(10)12(15)17-5/h6-9H,1-5H3 |
InChI-Schlüssel |
OCDARSPXBIEKKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)SC1=C(SC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


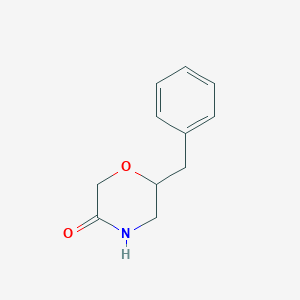
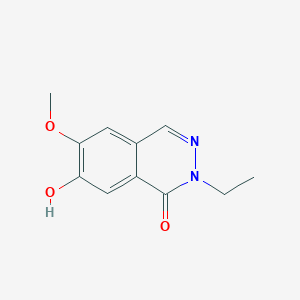
![2,2-Difluoro-octahydrocyclopenta[b]morpholine](/img/structure/B13188787.png)


![1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B13188818.png)


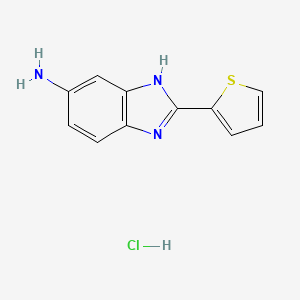
![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)
